3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
3-[1-(2-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core fused to a pyridinone ring, with a 2-fluorobenzyl substituent at the N1 position of the benzimidazole. The 2-fluorobenzyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize drug-like properties .
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-15-8-2-1-6-13(15)12-23-17-10-4-3-9-16(17)22-18(23)14-7-5-11-21-19(14)24/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUWQHPDTMQASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332133 | |
| Record name | 3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861212-03-5 | |
| Record name | 3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a complex structure that includes a benzimidazole moiety and a pyridinone ring. The presence of the fluorobenzyl group enhances its biological activity by influencing molecular interactions.
Anticancer Activity
Research has indicated that 3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exhibits promising anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
In neuropharmacological studies, this compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where it may help mitigate cognitive decline by preventing neuronal damage .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogs from the evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position on Benzyl Group: The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorobenzyl in . A 2-trifluoromethylbenzyl group () increases hydrophobicity and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets .
Heterocyclic Modifications: Replacement of benzimidazole with 1,2,4-oxadiazole () introduces a planar, electron-deficient ring, likely improving π-π stacking interactions in biological targets .
Pharmacological Implications: The dichloro substituents in could enhance cytotoxicity, a feature leveraged in anticancer agents, but may also increase off-target risks . The carboxamide group in ’s Rufinamide analog is critical for anticonvulsant activity, suggesting that pyridinone derivatives with similar polar groups warrant exploration .
Synthetic Accessibility: Pyridinone derivatives in were synthesized via Suzuki-Miyaura cross-coupling, a method applicable to the target compound if boronic acid intermediates are accessible .
Research Findings and Implications
- Fluorine Effects : The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, a strategy validated in CNS-active drugs like Rufinamide .
- Bioisosteric Replacements : The oxadiazole in and imidazole in serve as bioisosteres for carboxylic acids or amides, suggesting avenues to modulate solubility and potency .
- Unmet Needs: No data on the target compound’s pharmacokinetics or toxicity are available in the evidence. Future studies should prioritize in vitro assays (e.g., cytochrome P450 inhibition) to assess drug-likeness.
Biological Activity
3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS Number: 861212-03-5) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including its antimicrobial, anticancer, and enzymatic inhibition activities, supported by relevant data and case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. A study focusing on similar compounds demonstrated that derivatives with fluorophenoxy groups exhibited good antimicrobial activity against Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The benzimidazole moiety has been extensively studied for its anticancer properties. Research indicates that compounds with this structure can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression by suppressing immune responses .
Case Study: IDO Inhibition
In a recent investigation, a benzimidazole derivative exhibited potent IDO inhibitory activity with an IC50 value in the low nanomolar range. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic contacts within the enzyme's active site, suggesting a strong affinity for IDO .
Enzymatic Inhibition
Enzymatic inhibition studies have shown that this compound may also target various kinases involved in cancer signaling pathways. For instance, related compounds have demonstrated selective inhibition against cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
Table 2: Inhibitory Activity Against Kinases
| Compound Name | Target Kinase | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound C | CDK2 | 0.36 | |
| Compound D | CDK9 | 1.8 | |
| This compound | TBD | TBD | TBD |
Pharmacokinetic Properties
The ADME (Absorption, Distribution, Metabolism, Excretion) profile of benzimidazole derivatives suggests favorable characteristics for drug development. The presence of fluorine in the structure may enhance metabolic stability and bioavailability, making it a promising candidate for further development .
Q & A
Q. What are the key synthetic pathways for preparing 3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including chlorination, coupling, and cyclization. For example:
- Step 1 : Formation of the benzimidazole core via condensation of 2-fluorobenzylamine derivatives with carbonyl-containing precursors under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Step 2 : Introduction of the pyridinone moiety using nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Phosphorus oxychloride (POCl₃) may be employed for activating hydroxyl groups .
- Optimization : Reaction temperature (e.g., 100–150°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical for yield and purity. TLC or HPLC monitoring is recommended to track intermediate formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regioselectivity of substitution (e.g., fluorobenzyl group position) and pyridinone tautomerism. Aromatic protons appear in δ 7.0–8.5 ppm, while NH protons in benzimidazole resonate near δ 12.5 ppm .
- ESI-MS : Verify molecular weight (expected [M+H]⁺ ~380–400 Da) and detect impurities (e.g., dehalogenated byproducts) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare with structurally related benzimidazole derivatives, which often show activity in the µM range .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or viral reverse transcriptases (HIV-1 RT) using fluorescence-based assays. Pyridinone analogs have demonstrated low nM inhibition in some cases .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s structural conformation?
- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/ethyl acetate). The fluorobenzyl group’s orientation may influence π-stacking interactions, detectable via SHELXL refinement .
- SHELX workflow : Use SHELXS for phase determination (direct methods) and SHELXL for least-squares refinement. Analyze dihedral angles between benzimidazole and pyridinone rings to assess planarity (<10° deviation suggests conjugation) .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Catalyst screening : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance C–N bond formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 16 hours) and improve yield by 15–20% .
- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., dehalogenation or dimerization) and adjust protecting groups (e.g., Boc instead of acetyl) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Fluorine substitution : Compare 2-fluorobenzyl vs. 4-fluorobenzyl analogs. The ortho-fluorine may enhance metabolic stability via reduced CYP450 interactions .
- Pyridinone modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to increase electrophilicity and target binding affinity .
- Benzimidazole N-alkylation : Replace benzyl with heteroaromatic groups (e.g., pyridylmethyl) to improve solubility and bioavailability .
Q. How should researchers resolve contradictory data in thermal stability assessments?
- TGA-DSC integration : Perform thermogravimetric analysis (TGA) under nitrogen to detect decomposition thresholds (e.g., >250°C indicates stability). Contradictory DSC melting points may arise from polymorphic forms; use powder XRD to identify crystalline phases .
- Accelerated stability testing : Expose the compound to high humidity (75% RH) and elevated temperature (40°C) for 4 weeks. HPLC tracking of degradation products (e.g., hydrolyzed pyridinone) clarifies stability limits .
Q. Methodological Notes
- Contradictory evidence : Discrepancies in biological activity (e.g., µM vs. nM IC₅₀) may stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using WHO guidelines .
- Advanced characterization : Combine DFT calculations (e.g., Gaussian 09) with experimental NMR data to model electronic effects of fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
